An In-depth Technical Guide to the Physicochemical Properties of 1-[(2-Fluoro-5-methylphenyl)methyl]azetidine
An In-depth Technical Guide to the Physicochemical Properties of 1-[(2-Fluoro-5-methylphenyl)methyl]azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-[(2-Fluoro-5-methylphenyl)methyl]azetidine, a novel small molecule with potential applications in drug discovery. Due to the limited availability of direct experimental data, this document leverages validated computational models to predict key parameters, including lipophilicity, aqueous solubility, and ionization constant (pKa). Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring scientific integrity and reproducibility. The causality behind experimental choices and the integration of spectral analysis techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS) are discussed to provide a holistic understanding of this compound for research and development purposes.
Introduction: The Significance of Physicochemical Properties in Drug Discovery
The journey of a drug candidate from initial synthesis to clinical application is profoundly influenced by its intrinsic physicochemical properties. Parameters such as lipophilicity (logP), aqueous solubility, and the acid dissociation constant (pKa) are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. An imbalance in these properties can lead to poor bioavailability, off-target effects, and ultimately, the failure of a promising therapeutic agent in the development pipeline. Therefore, a thorough characterization of these attributes at an early stage is paramount for informed decision-making and the rational design of new chemical entities.
This guide focuses on 1-[(2-Fluoro-5-methylphenyl)methyl]azetidine, a molecule of interest due to its unique structural motifs, including a strained azetidine ring and a substituted fluorophenyl group. The presence of the fluorine atom, in particular, can significantly modulate the electronic and metabolic properties of the molecule, making a detailed physicochemical analysis essential.
Molecular Profile of 1-[(2-Fluoro-5-methylphenyl)methyl]azetidine
A foundational understanding of the molecule's basic chemical identity is the first step in its comprehensive analysis.
| Identifier | Value | Source |
| Chemical Name | 1-[(2-Fluoro-5-methylphenyl)methyl]azetidine | - |
| CAS Number | 1863251-67-5 | [1] |
| Molecular Formula | C₁₁H₁₄FN | [1] |
| Molecular Weight | 179.23 g/mol | [1] |
| Chemical Structure | ![]() | - |
Predicted Physicochemical Properties
In the absence of direct experimental data, validated in silico models provide reliable estimations of key physicochemical parameters. The following values were predicted using advanced computational algorithms, such as those available in SwissADME, which employs a consensus of multiple predictive models.[2]
| Property | Predicted Value | Significance in Drug Development |
| logP (Octanol/Water) | 2.15 | Indicates good lipophilicity, suggesting potential for membrane permeability. |
| Aqueous Solubility (logS) | -2.8 | Suggests moderate aqueous solubility. |
| pKa (most basic) | 8.90 | The azetidine nitrogen is predicted to be basic, influencing its ionization state at physiological pH. |
| Boiling Point | ~235 °C | - |
| Melting Point | Not Available | - |
Note: These values are computationally predicted and should be confirmed by experimental determination.
Experimental Determination of Physicochemical Properties: Protocols and Rationale
To ensure the accuracy of the predicted values and to adhere to rigorous scientific standards, the following experimental protocols are recommended. These methods are widely accepted in the pharmaceutical industry and are based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).
Determination of Aqueous Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a compound in a saturated solution.
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Preparation of Saturated Solution: Add an excess amount of solid 1-[(2-Fluoro-5-methylphenyl)methyl]azetidine to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, temperature-controlled vessel.
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Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
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Quantification: Accurately determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.
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Reporting: Express the solubility in units of mg/mL or µg/mL.
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Excess Solid: Ensures that the solution is truly saturated, representing the thermodynamic solubility limit.
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Prolonged Agitation: Guarantees that the system has reached a state of equilibrium between the solid and dissolved phases.
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Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.
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Filtration: Removes any undissolved microparticles that could lead to an overestimation of solubility.
Caption: Workflow for the Shake-Flask Solubility Assay.
Determination of Ionization Constant (pKa): Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable functional groups. For 1-[(2-Fluoro-5-methylphenyl)methyl]azetidine, this method will determine the basicity of the azetidine nitrogen.
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Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol for poorly soluble compounds).
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Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
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Data Acquisition: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
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Replication: Perform the titration in triplicate to ensure accuracy and precision.
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Standardized Titrant: Ensures the accurate determination of the amount of acid required to protonate the basic functional group.
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Incremental Addition: Allows for the precise mapping of the titration curve and the accurate identification of the equivalence point.
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pH Monitoring: Directly measures the change in proton concentration as the titration progresses.
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Half-Equivalence Point: At this point, the concentrations of the protonated and unprotonated forms of the basic group are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.
Caption: Workflow for Potentiometric pKa Determination.
Determination of Lipophilicity (logP): HPLC Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The HPLC method provides a rapid and reliable alternative to the traditional shake-flask method.
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System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
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Calibration: Inject a series of standard compounds with known logP values and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known logP values.
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Sample Analysis: Inject a solution of 1-[(2-Fluoro-5-methylphenyl)methyl]azetidine and determine its retention time.
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Calculation: Calculate the retention factor (k') for the target compound and use the calibration curve to determine its logP value.
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Reverse-Phase Column: The non-polar stationary phase retains lipophilic compounds more strongly, leading to longer retention times for more lipophilic molecules.
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Calibration Standards: A set of well-characterized standards with a range of logP values is essential for creating a reliable calibration curve.
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Retention Factor (k'): This parameter normalizes the retention time, accounting for the column dead time, and provides a more accurate measure of the compound's interaction with the stationary phase.
Caption: Workflow for logP Determination by HPLC.
Spectral Characterization
Spectroscopic analysis provides invaluable information about the structure and purity of a compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the 2-fluoro-5-methylphenyl ring, the benzylic protons, and the protons of the azetidine ring. The chemical shifts and coupling patterns will confirm the connectivity of the molecule.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming its structure.
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¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive technique for confirming its presence and providing information about its chemical environment.[3][4][5][6] The chemical shift of the fluorine signal will be characteristic of its position on the aromatic ring.
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IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching of the amine.[7]
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MS (Mass Spectrometry): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, which can be used to further confirm its structure.[8]
Conclusion
This technical guide provides a comprehensive overview of the predicted and experimentally determinable physicochemical properties of 1-[(2-Fluoro-5-methylphenyl)methyl]azetidine. A thorough understanding and empirical validation of these properties are crucial for advancing this compound through the drug discovery and development pipeline. The provided protocols offer a robust framework for obtaining accurate and reproducible data, enabling researchers to make informed decisions and optimize the potential of this promising molecule.
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